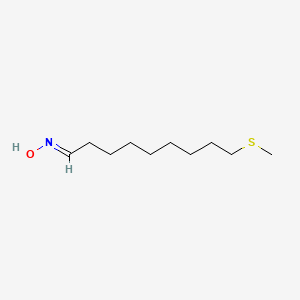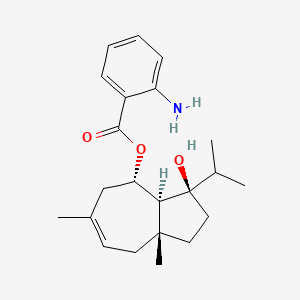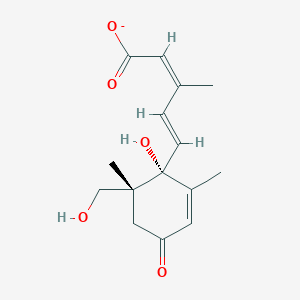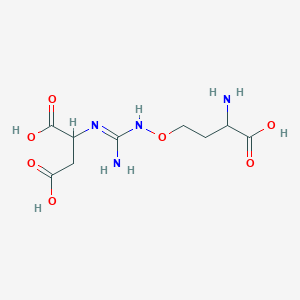
Canavaninosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canavaninosuccinate is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Hepatic Synthesis and Conversion to Guanidinosuccinate
Canavaninosuccinate is synthesized in the liver from ureidohomoserine and aspartate, a process significantly influenced by argininosuccinate synthetase activity. This synthesis leads to the formation of guanidinosuccinate through reductive cleavage. The study by Koller, Aldwin, and Natelson (1975) provides a detailed mechanism of this synthesis, highlighting the role of canavaninosuccinate in the formation of guanidino compounds (Koller, Aldwin, & Natelson, 1975).
Role in Mammalian Metabolism
Rosenthal (1978) discusses the potential involvement of canavaninosuccinate in mammalian intermediary metabolism, particularly in relation to a group of non-protein amino acids of higher plants. This research offers insights into the biochemical and clinical implications of canavaninosuccinate in mammalian systems (Rosenthal, 1978).
Biosynthesis from Canavanine and Fumarate in Kidney
Walker (1955) identified the synthesis of canavaninosuccinic acid from canavanine and fumarate in hog kidney. This study elucidates the enzyme-mediated conversion processes, highlighting the biochemical pathway involving canavaninosuccinate in the kidney (Walker, 1955).
Formation from Canaline and Carbamoyl Phosphate
A study by Natelson, Koller, Tseng, and Dods (1977) demonstrates that human liver-tissue extracts can mediate the formation of canavaninosuccinate from canaline and carbamoyl phosphate, further elucidating its role in the metabolism of guanidino compounds (Natelson, Koller, Tseng, & Dods, 1977).
Biochemical Investigations in Plants
Rosenthal (1972) investigates the biochemistry of canavanine in the Jack Bean Plant, Canavalia ensiformis, showing that canavaninosuccinic acid is part of a series of reactions analogous to the ornithine-urea cycle in plants (Rosenthal, 1972).
Propiedades
Número CAS |
56073-32-6 |
|---|---|
Nombre del producto |
Canavaninosuccinate |
Fórmula molecular |
C9H16N4O7 |
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
2-[[amino-[(3-amino-3-carboxypropoxy)amino]methylidene]amino]butanedioic acid |
InChI |
InChI=1S/C9H16N4O7/c10-4(7(16)17)1-2-20-13-9(11)12-5(8(18)19)3-6(14)15/h4-5H,1-3,10H2,(H,14,15)(H,16,17)(H,18,19)(H3,11,12,13) |
Clave InChI |
SGYMGUGIGTWWLU-UHFFFAOYSA-N |
SMILES |
C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N |
SMILES canónico |
C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidoate hydrochloride](/img/structure/B1263161.png)
![3-(5-bromopyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1263162.png)


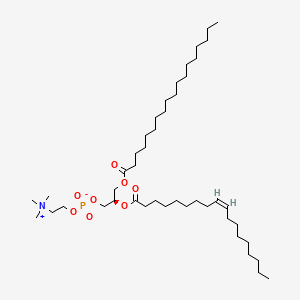



![3-(1H-indazol-6-yl)-1-propan-2-yl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1263175.png)
